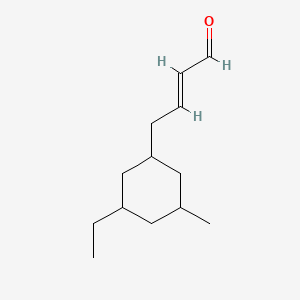
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal is an organic compound characterized by a cyclohexane ring substituted with ethyl and methyl groups, and an alkenal functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides and a strong base.
Introduction of the Alkenal Group: The alkenal group is introduced through an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration to form the double bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the alkenal group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-5-methylcyclohexyl)-2-butenal involves its interaction with specific molecular targets. The alkenal group can undergo nucleophilic addition reactions with nucleophiles, leading to the formation of various adducts. The cyclohexane ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexene: Similar cyclohexane ring structure but lacks the alkenal group.
3-Ethyl-5-methylcyclohexane: Similar substitution pattern but lacks the alkenal group.
2-Butenal: Contains the alkenal group but lacks the cyclohexane ring.
Uniqueness
4-(3-Ethyl-5-methylcyclohexyl)-2-butenal is unique due to the combination of a substituted cyclohexane ring and an alkenal group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
94200-97-2 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(E)-4-(3-ethyl-5-methylcyclohexyl)but-2-enal |
InChI |
InChI=1S/C13H22O/c1-3-12-8-11(2)9-13(10-12)6-4-5-7-14/h4-5,7,11-13H,3,6,8-10H2,1-2H3/b5-4+ |
InChI Key |
LRYSDMSJOLOIPW-SNAWJCMRSA-N |
Isomeric SMILES |
CCC1CC(CC(C1)C/C=C/C=O)C |
Canonical SMILES |
CCC1CC(CC(C1)CC=CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















